Cholic Acid-d5

Description

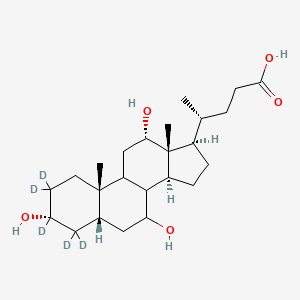

Cholic Acid-d5 (deuterated cholic acid) is a stable isotope-labeled analog of cholic acid, a primary bile acid synthesized in the liver. It is widely employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC/MS/MS) to quantify endogenous bile acids and study their pharmacokinetics in biological matrices like plasma, serum, and urine . The deuteration at five hydrogen positions enhances its molecular weight, enabling distinct mass spectral separation from non-deuterated analytes while retaining chemical and chromatographic behavior similar to native cholic acid .

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |

InChI Key |

BHQCQFFYRZLCQQ-MFZFCIHOSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Extraction and Sample Preparation

The preparation of Cholic Acid-d5 for analytical use involves a multi-step extraction process designed to isolate bile acids efficiently from complex biological matrices.

- The sample (e.g., stool or plasma) is first treated with hot pyridine and hydrochloric acid. Pyridine acts as an excellent solvent for bile acids and their salts, facilitating dissolution and extraction.

- The mixture is heated at 100°C for 10 minutes with occasional shaking to ensure complete extraction.

- After cooling, diethyl ether is added to the mixture to extract the bile acids into the organic phase.

- Sodium sulfate is added to the ether mixture to remove residual water and improve sample dispersion, enhancing extraction efficiency.

- The organic layer is then separated for further processing.

2.2 Internal Standard Addition

- This compound is prepared as an internal standard solution by dissolving a known amount (e.g., 100 mg or 251.5 µmol) in pyridine to a defined concentration (e.g., 251.5 µM).

- This solution is stored refrigerated at 4°C and equilibrated to room temperature before use.

- The internal standard is added quantitatively to the sample prior to extraction to correct for variability in extraction and analysis.

Derivatization for GC-MS Analysis

This compound and other bile acids require derivatization to increase volatility and stability for GC-MS analysis.

- The dried extract is treated with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA/TMCS) in pyridine.

- Typically, 500 µL of pyridine and 500 µL of BSTFA/TMCS are added to the sample.

- The vial is capped tightly and heated at 100°C for 10 minutes.

- The derivatized sample is allowed to stand for at least five hours to ensure complete silylation of hydroxyl groups.

- GC-MS analysis is performed using two columns in series (Rtx-50 followed by Rtx-5MS) to achieve optimal separation of bile acid derivatives.

- The oven temperature is held isothermally at 280°C to minimize run time and improve reproducibility.

- Selected ion monitoring (SIM) mode is used to detect characteristic ions, such as the [M-15]+ ion (loss of a methyl group) for cholic acid derivatives.

- For this compound, the quantitation ion is typically m/z 433 [M-180]+ (loss of two TMS-OH groups).

Calibration and Quantitation

Calibration standards are prepared by weighing precise amounts of bile acid analytes and diluting them in pyridine to create stock solutions. These are then serially diluted to create a calibration curve.

| Compound | Abbreviation | Formula Weight (g/mol) | Amount (g) | Concentration (µmol/µL) | Nominal Mass (Da) | TMS Nominal Mass (Da) | Quantitation Ion (m/z) |

|---|---|---|---|---|---|---|---|

| Lithocholic Acid | LCA | 376.6 | 0.0942 | 0.00250 | 376 | 520 (2 TMS) | 505 [M-15]+ |

| Cholic Acid | CA | 408.6 | 0.1022 | 0.00250 | 408 | 696 (4 TMS) | 681 [M-15]+ |

| Deoxycholic Acid | DCA | 392.6 | 0.0982 | 0.00250 | 392 | 608 (3 TMS) | 593 [M-15]+ |

| Chenodeoxycholic Acid | CDCA | 392.6 | 0.0982 | 0.00250 | 392 | 608 (3 TMS) | 428 [M-180]+ |

| Ursodeoxycholic Acid | UDCA | 392.6 | 0.0982 | 0.00250 | 392 | 608 (3 TMS) | 593 [M-15]+ |

| D5-Chenodeoxycholic Acid (Internal Standard) | D5-CDCA | 397.6 | 0.1000 | 0.00252 | 397 | 613 (3 TMS) | 433 [M-180]+ |

Calibration standards are prepared by pipetting aliquots of stock solutions into tubes, diluting with pyridine, and processing identically to samples for consistency.

Validation and Recovery Studies

Spike and recovery experiments are performed by adding known amounts of this compound and other bile acids to biological samples to assess accuracy and precision.

- Recovery rates typically range between 90% and 110%, indicating excellent extraction and quantitation efficiency.

- Interday and intraday precision coefficients of variation are generally less than 5%, demonstrating method robustness.

- The lower limit of quantitation is approximately 0.25 µmol/g, with a linear dynamic range extending up to 5.00 µmol/g.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Sample Extraction | Hot pyridine and hydrochloric acid extraction | 100°C for 10 min, shaking |

| Organic Extraction | Diethyl ether extraction with sodium sulfate to remove water | 10 min settling |

| Internal Standard Addition | Addition of this compound solution in pyridine | Concentration ~251.5 µM |

| Derivatization | Silylation with BSTFA/TMCS in pyridine | 100°C for 10 min, stand for 5+ hours |

| GC-MS Analysis | Two-column GC separation (Rtx-50 + Rtx-5MS), SIM mode detection | Isothermal oven at 280°C |

| Calibration | Serial dilutions of stock standards in pyridine, processed identically to samples | Concentrations 0.25 to 5 µmol/g |

| Validation | Spike and recovery, precision, and accuracy assessments | Recovery 90-110%, CV <5% |

Chemical Reactions Analysis

Types of Reactions: Cholic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form different bile acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced bile acids.

Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed depending on the desired substitution

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bile acid derivatives, which are useful in different biochemical and pharmacological studies .

Scientific Research Applications

Cholic Acid-d5 is a deuterated form of cholic acid, a bile acid that is involved in various biological processes, including lipid metabolism, cholesterol regulation, and liver function. The deuterium atoms replace hydrogen atoms in the molecule, which makes it useful as a tracer for studying metabolic pathways.

Scientific Research Applications

- Chemistry this compound is used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.

- Biology It helps in studying the role of bile acids in cellular processes and their interactions with receptors.

- Medicine It is used in the development of drugs targeting bile acid pathways and in the treatment of liver and gallbladder diseases.

- Industry It is applied in the synthesis of other bile acid derivatives and in the production of pharmaceuticals.

This compound (CDCA-d5) is a deuterated form of chenodeoxycholic acid (CDCA), a bile acid that plays significant roles in lipid metabolism, cholesterol regulation, and liver function.

Therapeutic Applications

CDCA has several clinical applications:

- Gallstone Dissolution CDCA is used to dissolve cholesterol gallstones in patients who are not candidates for surgery. It facilitates the breakdown of cholesterol stones by altering bile composition.

- Cerebrotendineous Xanthomatosis This rare genetic disorder characterized by abnormal bile acid synthesis can be treated with CDCA to manage symptoms effectively.

- Potential Use in Hepatitis C A combination therapy involving CDCA and bezafibrate has been investigated for its efficacy against hepatitis C infection, showing promising results in preliminary studies.

Research Findings

Cholic acid (CA) levels were found to be increased in patients and mice . CYP8B1, which synthesizes CA, was induced in livers of colitic mice . CA supplementation and CYP8B1 overexpression remarkably decreased both Edu + cells and Edu + Olfm4 + cells in crypts of colitic mice with fewer cells emanating from the crypt, whereas CYP8B1 knockdown reserved competent Lgr5 + ISCs upon DSS treatment .

Case Study: Cholestatic Liver Injury

Mechanism of Action

Cholic Acid-d5 exerts its effects by mimicking the behavior of natural cholic acid. It facilitates the absorption of fats and the excretion of cholesterol by forming micelles in the intestine. The deuterium labeling allows researchers to track and study these processes more accurately. The molecular targets include bile acid receptors such as FXR and TGR5, which play crucial roles in regulating bile acid homeostasis and metabolic pathways .

Comparison with Similar Compounds

Analytical Performance in Sample Preparation

Cholic Acid-d5 is often compared with other deuterated bile acids and conjugates in terms of recovery rates, precision, and matrix effects during solid-phase extraction (SPE) or protein precipitation. Key findings include:

Key Observations :

- Recovery and Precision: this compound outperforms taurine- or sulfate-conjugated analogs (e.g., Taurothis compound, Taurolithothis compound) in recovery (>70%) and precision (RSD <6.5%) due to fewer acidic functional groups (e.g., sulfo groups), which reduce non-specific binding during SPE .

- Matrix Effects : Conjugated analogs exhibit higher ion suppression in plasma due to interactions with phospholipids and proteins. This compound shows moderate suppression but maintains linearity in calibration curves (5–2000 ng/mL) .

Structural and Functional Differences

Conjugation Status

- Free Bile Acids : this compound and Deoxythis compound lack conjugation, enabling efficient extraction in organic solvents (e.g., acetonitrile) and compatibility with reversed-phase chromatography .

- Conjugated Analogs : Taurothis compound (taurine) and Glycocholic Acid-d4 (glycine) require harsher elution conditions due to polar conjugates, leading to lower recovery in hydrophobic SPE cartridges .

Hydrophobicity and Ionization

- Planar Polarity: this compound has greater planar polarity than lithocholic acid derivatives, enhancing its interaction with C18 columns and reducing co-elution with non-polar interferents .

- Acidic Groups : Sulfated or taurinated analogs (e.g., Taurolithothis compound) exhibit high acidity (pKa < −0.84), causing poor retention in neutral SPE conditions and necessitating ion-pairing reagents .

Functional Roles in Metabolic Studies

- Quantification Accuracy: this compound is preferred over analogs like Hyothis compound or Chenodeoxycholic Acid-d4 for quantifying primary bile acids due to its structural similarity to endogenous cholic acid and minimal isotopic interference .

- Microbial Metabolism: Unlike non-deuterated cholic acid, this compound is resistant to 7α-dehydroxylation by gut microbiota (e.g., Clostridium leptum), making it a stable tracer for studying host-microbiome interactions .

Biological Activity

Cholic Acid-d5 is a deuterated form of cholic acid, a bile acid synthesized from cholesterol in the liver. This compound plays a crucial role in the digestion and absorption of dietary fats and is essential for maintaining bile acid homeostasis. The incorporation of deuterium (d5) allows for the tracing of metabolic pathways, enhancing research capabilities in understanding its biological activities.

This compound is synthesized through specific chemical processes that ensure the incorporation of deuterium without significantly altering its biological functions. The synthesis typically involves:

- Starting Material : Cholesterol.

- Reagents : Deuterated solvents and catalysts.

- Process : Multi-step reactions leading to the formation of cholic acid with deuterium labeling.

The isotopic labeling provides a unique advantage in pharmacokinetic studies, allowing researchers to track the compound's metabolic fate in biological systems.

Biological Functions

This compound retains the biological activities of its non-labeled counterpart, including:

- Fat Emulsification : Facilitates the digestion and absorption of lipids by emulsifying dietary fats in the intestinal lumen.

- Cholesterol Metabolism Regulation : Plays a role in regulating cholesterol levels within the body.

- Bile Acid Homeostasis : Maintains the balance and recycling of bile acids, crucial for digestive health.

Metabolic Pathways

Research utilizing this compound has demonstrated its involvement in various metabolic pathways, particularly in relation to intestinal health and disease states. For instance:

- Intestinal Stem Cell Regulation : Studies indicate that cholic acid can influence the self-renewal and differentiation of intestinal stem cells (ISCs), which are vital for maintaining intestinal epithelial integrity during injury or inflammation .

- Impact on Inflammatory Conditions : The compound has been shown to modulate responses in conditions such as colitis by affecting ISC activity and intestinal epithelial regeneration .

Case Studies and Research Findings

-

Study on Intestinal Health :

- A study demonstrated that activation of the CYP8B1-CA axis by cholic acid could dampen ISC activity, indicating potential implications for inflammatory bowel diseases .

- Researchers observed that high concentrations of cholic acid led to reduced ISC markers, suggesting a detrimental effect on epithelial regeneration during colitis.

- Clinical Applications :

Data Table: Biological Activities of this compound

Q & A

Q. What validated analytical methods are recommended for quantifying Cholic Acid-d5 in biological matrices, and how are they optimized for sensitivity and accuracy?

this compound is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Plasma samples are processed by protein precipitation with acetonitrile, spiked with this compound as an internal standard, and analyzed via a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (70:30 v/v). The mass spectrometer operates in negative ion mode, monitoring transitions like m/z 412.3→412.3 for this compound. Calibration curves (5–2000 ng/mL) demonstrate linearity, with intra-study accuracy of 95.5–104.3% and precision of 1.0–6.5% .

Q. What structural and chemical properties of this compound make it suitable as an internal standard in mass spectrometry?

this compound contains five deuterium atoms, increasing its molecular weight compared to non-deuterated cholic acid. This isotopic distinction allows clear separation in mass transitions (e.g., m/z 407.3→407.3 for cholic acid vs. m/z 412.3→412.3 for this compound). Its chemical stability and similarity to endogenous cholic acid ensure consistent recovery during extraction, minimizing matrix effects and improving quantification accuracy .

Advanced Research Questions

Q. How can researchers address selectivity challenges when detecting this compound in complex biological matrices like serum or urine?

Molecularly imprinted polymer (MIP)-based sensors enhance selectivity by creating template-specific binding sites. For example, a quartz crystal microbalance (QCM) nanosensor imprinted with cholic acid achieved 15-fold selectivity over structurally similar chenodeoxycholic acid. Adapting this approach for this compound would involve imprinting with the deuterated analog, leveraging its distinct mass signature to avoid cross-reactivity in MS-based assays .

Q. What pharmacokinetic (PK) and statistical methodologies are critical for modeling this compound data in human studies?

Non-compartmental analysis (NCA) in software like Phoenix WinNonlin® is used to derive PK parameters (e.g., AUC0-24, Cmax). Baseline-adjusted parameters are calculated by subtracting pre-dose values to isolate treatment effects. For inter-individual variability, mixed-effects modeling or population PK approaches are recommended. Statistical validation via SAS® ensures robustness, with sensitivity analyses to account for covariates like age or disease severity .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

Stability studies should include:

- Short-term stability : Assess degradation after 24 hours at room temperature.

- Freeze-thaw stability : Test 3+ cycles of freezing (-60°C) and thawing.

- Long-term stability : Store samples at -80°C for ≥1 month. Quantify deviations from fresh samples using HPLC-MS/MS, with acceptance criteria set at ±15% deviation. Evidence from plasma studies shows this compound remains stable under these conditions when processed with protease inhibitors and rapid freezing .

Methodological Considerations

- Cross-validation : Compare results from HPLC-MS/MS with alternative methods (e.g., MIP-QCM) to confirm reproducibility .

- Matrix effects : Use matrix-matched calibration curves and isotopic internal standards to mitigate ion suppression/enhancement in biological fluids .

- Data interpretation : Apply principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish this compound from confounding metabolites in multi-analyte studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.